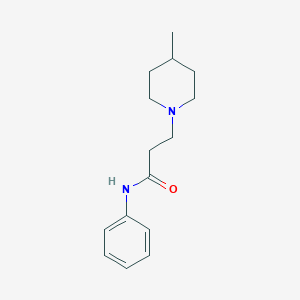

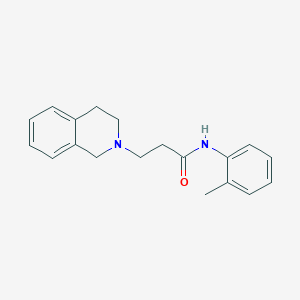

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-o-tolylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

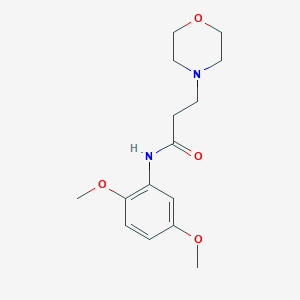

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-o-tolylpropanamide, also known as Dihydro-β-erythroidine (DHβE), is a synthetic compound that has been extensively studied for its potential use in scientific research. DHβE is a selective antagonist of nicotinic acetylcholine receptors (nAChRs), which are involved in a wide range of physiological processes, including learning and memory, attention, and motor control.

Mechanism of Action

DHβE acts as a competitive antagonist of nAChRs, which are ligand-gated ion channels that are widely expressed throughout the nervous system. By binding to the receptor site, DHβE prevents the binding of acetylcholine, the endogenous ligand, and inhibits the flow of ions across the membrane. This results in a decrease in the excitability of the neuron, which can have a wide range of effects on physiological processes.

Biochemical and Physiological Effects

DHβE has been shown to have a wide range of biochemical and physiological effects, depending on the specific nAChR subtype that it targets. In general, DHβE has been shown to decrease the release of dopamine, a neurotransmitter that is involved in reward and motivation, as well as to decrease the release of glutamate, a neurotransmitter that is involved in learning and memory. DHβE has also been shown to decrease the activity of certain brain regions, such as the prefrontal cortex, that are involved in higher cognitive functions.

Advantages and Limitations for Lab Experiments

One of the main advantages of DHβE for lab experiments is its selectivity for specific nAChR subtypes. This allows researchers to study the specific effects of nAChRs on physiological processes, without the confounding effects of other neurotransmitter systems. However, DHβE also has some limitations, including its relatively low potency and its potential for off-target effects. These limitations can be overcome through careful experimental design and the use of appropriate controls.

Future Directions

There are many potential future directions for the study of DHβE and its effects on physiological processes. One area of interest is the role of nAChRs in addiction and substance abuse, as DHβE has been shown to decrease the rewarding effects of drugs of abuse. Another area of interest is the role of nAChRs in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as DHβE has been shown to have neuroprotective effects in animal models. Finally, the development of more potent and selective nAChR antagonists, based on the structure of DHβE, could lead to new therapeutic options for a wide range of neurological disorders.

Synthesis Methods

DHβE is synthesized through a multi-step process that involves the condensation of 3,4-dihydroisoquinoline and o-tolylpropanal, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of DHβE has been optimized over the years to increase the yield and purity of the final product, making it a viable option for scientific research.

Scientific Research Applications

DHβE has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. Its selective antagonism of nAChRs has been shown to have a wide range of applications, including the study of learning and memory, addiction, and neurodegenerative diseases. DHβE has also been used to study the role of nAChRs in pain modulation, as well as in the regulation of cardiovascular and respiratory functions.

properties

Product Name |

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-o-tolylpropanamide |

|---|---|

Molecular Formula |

C19H22N2O |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide |

InChI |

InChI=1S/C19H22N2O/c1-15-6-2-5-9-18(15)20-19(22)11-13-21-12-10-16-7-3-4-8-17(16)14-21/h2-9H,10-14H2,1H3,(H,20,22) |

InChI Key |

CNBFEFLOBYVRIK-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)CCN2CCC3=CC=CC=C3C2 |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CCN2CCC3=CC=CC=C3C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B248212.png)

![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide](/img/structure/B248217.png)

![3-[benzyl(ethyl)amino]-N-phenylpropanamide](/img/structure/B248220.png)

![3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide](/img/structure/B248222.png)

![Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate](/img/structure/B248223.png)

![3-[ethyl(2-methyl-2-propenyl)amino]-N-phenylpropanamide](/img/structure/B248226.png)

![3-[benzyl(methyl)amino]-N-phenylpropanamide](/img/structure/B248231.png)